molecular formula C5H12ClF2NO B1449084 (2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride CAS No. 2097859-99-7

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride

Cat. No.: B1449084
CAS No.: 2097859-99-7
M. Wt: 175.6 g/mol
InChI Key: GOZGMWUNNMUVPH-UHFFFAOYSA-N
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Description

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2NO. It is known for its unique structure, which includes an ethoxy group, two fluorine atoms, and a methylamine group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Scientific Research Applications

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride is utilized in various fields of scientific research:

Preparation Methods

The synthesis of (2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride involves several steps. One common method includes the reaction of 2,2-difluoroethylamine with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with methylamine to produce the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride can be compared with other similar compounds such as:

    (2,2-Difluoroethyl)(methyl)amine hydrochloride: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    (2-Ethoxyethyl)(methyl)amine hydrochloride: Does not contain fluorine atoms, leading to variations in its chemical behavior.

    (2-Ethoxy-2,2-difluoroethyl)amine hydrochloride: Missing the methyl group, which affects its overall structure and function.

These comparisons highlight the uniqueness of this compound, particularly its combination of ethoxy, difluoro, and methylamine groups, which contribute to its distinctive chemical properties and applications.

Properties

IUPAC Name

2-ethoxy-2,2-difluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO.ClH/c1-3-9-5(6,7)4-8-2;/h8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZGMWUNNMUVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.